3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
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Overview
Description
3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in pharmaceutical and chemical research. The presence of fluorine and methyl groups in its structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .
Chemical Reactions Analysis
3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution reactions can replace functional groups with nucleophiles
Scientific Research Applications
3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological research.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound lacks the fluorine atom and has different biological activities.
3-Fluoro-2-methylimidazo[1,2-a]pyridine: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and biological properties
Properties
CAS No. |
937600-47-0 |
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Molecular Formula |
C9H9FN4O |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H9FN4O/c1-5-3-2-4-6-12-7(9(15)13-11)8(10)14(5)6/h2-4H,11H2,1H3,(H,13,15) |
InChI Key |
GYVVQBNHJRDUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)F)C(=O)NN |
Origin of Product |
United States |
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